molecular formula C14H10Cl2O B3056289 Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- CAS No. 70132-82-0

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-

Cat. No.: B3056289
CAS No.: 70132-82-0
M. Wt: 265.1 g/mol
InChI Key: IMBKKGRPNHVURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Methanone derivatives, including (2,5-dichlorophenyl)(4-methylphenyl)-methanone, have been synthesized and characterized using various spectroscopic methods. Their molecular structures were elucidated through X-ray diffraction methods, revealing unique intermolecular hydrogen bonds and discrepancies in carbonyl group bond lengths (Naveen et al., 2007).

  • Crystal and Molecular Structure Analysis : Detailed crystal and molecular structure analyses of methanone compounds have been performed. For example, a study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone revealed its crystallization in the monoclinic space group and highlighted the importance of intermolecular hydrogen bonding (Lakshminarayana et al., 2009).

Biological Activities and Potential Applications

  • Antimicrobial and Antioxidant Activities : Several methanone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Their effectiveness against various bacterial and fungal species and their radical scavenging properties have been explored, indicating potential applications in the medical and pharmaceutical fields (Thirunarayanan, 2016); (Çetinkaya et al., 2012).

  • Anticancer Potential : The cytotoxic properties of certain methanone compounds, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have been studied, revealing their ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, suggesting their potential as anticancer agents (Magalhães et al., 2013).

  • Antiinflammatory Activity : Compounds derived from methanone, such as those belonging to the 4-aminobenzophenones series, have been identified as potent and selective p38 MAP kinase inhibitors with high antiinflammatory activity, offering potential therapeutic applications in inflammation-related conditions (Ottosen et al., 2003).

Properties

IUPAC Name

(2,5-dichlorophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKKGRPNHVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504406
Record name (2,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70132-82-0
Record name (2,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Reactant of Route 4
Reactant of Route 4
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Reactant of Route 6
Reactant of Route 6
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.